4-Chloro-2-(2-fluorophenyl)pyridine
Overview
Description
4-Chloro-2-(2-fluorophenyl)pyridine is a chemical compound with the molecular formula C11H7ClFN . It has a molecular weight of 207.63 g/mol . The IUPAC name for this compound is 4-chloro-2-(2-fluorophenyl)pyridine .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(2-fluorophenyl)pyridine includes a pyridine ring substituted with a chlorine atom and a 2-fluorophenyl group . The InChI string representation of the molecule isInChI=1S/C11H7ClFN/c12-8-5-6-14-11(7-8)9-3-1-2-4-10(9)13/h1-7H
. Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-(2-fluorophenyl)pyridine are not available, substituted pyridines have been synthesized via the remodeling of (Aza)indole/Benzofuran skeletons .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-(2-fluorophenyl)pyridine include a molecular weight of 207.63 g/mol, a XLogP3-AA of 3.2, and a topological polar surface area of 12.9 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .Scientific Research Applications
Synthesis and Characterization
- 4-Chloro-2-(2-fluorophenyl)pyridine and its derivatives are synthesized for various research applications. For example, a study detailed the synthesis of a related compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, which was analyzed using various spectroscopic methods. This compound demonstrated potential for non-linear optics applications due to its first hyperpolarizability properties (Murthy et al., 2017).
Potential in Drug Development
- Research has explored the synthesis of compounds using 4-Chloro-2-(2-fluorophenyl)pyridine as an intermediate. For instance, the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a key intermediate in creating biologically active compounds, highlights the compound's relevance in pharmaceutical research (Wang et al., 2016).
Applications in Chemistry and Materials Science
- The compound's derivatives have been utilized in the field of chemistry and materials science. For example, 2-tert-Butyl-6-(4-fluorophenyl)pyridine, a related compound, was used to study the activation of C-H bonds, which is significant in the development of new chemical reactions and materials (Crosby et al., 2009).
- Another study focused on the synthesis and characterization of fluorophenyl-pyridine derivatives, emphasizing their potential in producing emissive fluorophores for applications in fluorescent sensors and other optoelectronic devices (Hagimori et al., 2019).
Involvement in Metal Complexes
- Complexes involving 4-Chloro-2-(2-fluorophenyl)pyridine derivatives have been synthesized and characterized. These complexes are studied for their structural, electronic, and reactive properties, which are essential for understanding their potential applications in catalysis and material science (Dehghanpour et al., 2009).
Safety And Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Future Directions
The future directions for research on 4-Chloro-2-(2-fluorophenyl)pyridine and similar compounds could involve the development of new synthetic methodologies for introducing various bio-relevant functional groups to the pyridine scaffold . This could lead to the creation of new bioactive molecules with potential applications in various fields.
properties
IUPAC Name |
4-chloro-2-(2-fluorophenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN/c12-8-5-6-14-11(7-8)9-3-1-2-4-10(9)13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQDHCXIZKVDIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671704 | |
Record name | 4-Chloro-2-(2-fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(2-fluorophenyl)pyridine | |
CAS RN |
918530-84-4 | |
Record name | 4-Chloro-2-(2-fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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